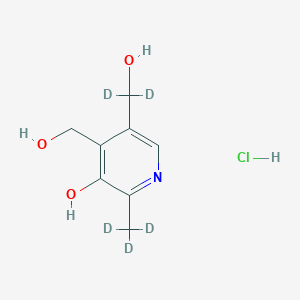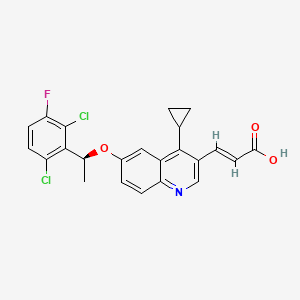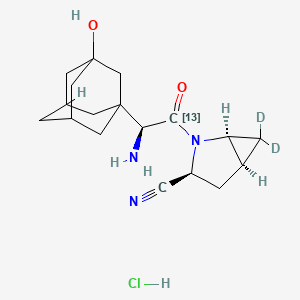
Muvalaplin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Muvalaplin est une petite molécule administrée par voie orale qui inhibe la formation de la lipoprotéine (a) en bloquant l'interaction entre l'apolipoprotéine (a) et l'apolipoprotéine B100. Ce composé s'est montré prometteur pour réduire les taux de lipoprotéine (a), qui sont associés aux maladies cardiovasculaires athéroscléreuses et à la sténose aortique .
Méthodes De Préparation
La synthèse du muvalaplin implique plusieurs étapes, notamment la formation d'intermédiaires clés et la réaction de couplage finale. Les voies de synthèse spécifiques et les conditions réactionnelles sont propriétaires et n'ont pas été entièrement divulguées dans le domaine public. Le composé est produit par une série de réactions organiques qui assurent une pureté et une efficacité élevées .
Analyse Des Réactions Chimiques
Le muvalaplin subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Le composé peut être réduit pour former des dérivés réduits.
Substitution : Le this compound peut subir des réactions de substitution avec divers réactifs pour former des produits substitués.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des réactifs de substitution comme les halogènes. Les principaux produits formés à partir de ces réactions sont généralement des dérivés du this compound avec des groupes fonctionnels modifiés .
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier l'inhibition de la formation de la lipoprotéine (a).
Biologie : Étudié pour ses effets sur le métabolisme des lipoprotéines et la santé cardiovasculaire.
Médecine : Exploré comme agent thérapeutique potentiel pour réduire les taux de lipoprotéine (a) chez les patients atteints de maladies cardiovasculaires.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques ciblant la réduction de la lipoprotéine (a) .
Mécanisme d'action
Le this compound exerce ses effets en bloquant l'interaction non covalente initiale entre l'apolipoprotéine (a) et l'apolipoprotéine B100, empêchant la formation de la lipoprotéine (a). Cette perturbation entraîne une réduction significative des taux de lipoprotéine (a) dans le sang. Les cibles moléculaires impliquées dans ce mécanisme sont l'apolipoprotéine (a) et l'apolipoprotéine B100 .
Applications De Recherche Scientifique
Muvalaplin has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of lipoprotein (a) formation.
Biology: Investigated for its effects on lipoprotein metabolism and cardiovascular health.
Medicine: Explored as a potential therapeutic agent for reducing lipoprotein (a) levels in patients with cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals targeting lipoprotein (a) reduction .
Mécanisme D'action
Muvalaplin exerts its effects by blocking the initial noncovalent interaction between apolipoprotein (a) and apolipoprotein B100, preventing the formation of lipoprotein (a). This disruption leads to a significant reduction in lipoprotein (a) levels in the bloodstream. The molecular targets involved in this mechanism are apolipoprotein (a) and apolipoprotein B100 .
Comparaison Avec Des Composés Similaires
Le muvalaplin est unique en raison de son administration orale et de son mécanisme d'action spécifique. Des composés similaires comprennent :
Mipomersen : Un oligonucléotide antisens qui cible l'apolipoprotéine B100.
Pelacarsen : Un thérapeutique d'interférence ARN qui dégrade l'ARN messager codant pour l'apolipoprotéine (a).
Olpasiran : Un autre thérapeutique d'interférence ARN ciblant la production de lipoprotéine (a).
Zerlasiran : Un thérapeutique d'interférence ARN similaire à l'olpasiran.
Lepodisiran : Un thérapeutique d'ARN interférent ciblant l'ARN messager de l'apolipoprotéine (a).
Le this compound se distingue par sa capacité à inhiber la formation de lipoprotéine (a) par un mécanisme unique, offrant une approche prometteuse pour réduire le risque cardiovasculaire .
Propriétés
Numéro CAS |
2565656-70-2 |
|---|---|
Formule moléculaire |
C42H54N4O6 |
Poids moléculaire |
710.9 g/mol |
Nom IUPAC |
(2S)-3-[3-[[bis[[3-[(2S)-2-carboxy-2-[(3R)-pyrrolidin-3-yl]ethyl]phenyl]methyl]amino]methyl]phenyl]-2-[(3R)-pyrrolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C42H54N4O6/c47-40(48)37(34-10-13-43-22-34)19-28-4-1-7-31(16-28)25-46(26-32-8-2-5-29(17-32)20-38(41(49)50)35-11-14-44-23-35)27-33-9-3-6-30(18-33)21-39(42(51)52)36-12-15-45-24-36/h1-9,16-18,34-39,43-45H,10-15,19-27H2,(H,47,48)(H,49,50)(H,51,52)/t34-,35-,36-,37-,38-,39-/m0/s1 |
Clé InChI |
BRLGERLDHZRETI-BGBFCPIGSA-N |
SMILES isomérique |
C1CNC[C@H]1[C@H](CC2=CC(=CC=C2)CN(CC3=CC=CC(=C3)C[C@@H]([C@H]4CCNC4)C(=O)O)CC5=CC=CC(=C5)C[C@@H]([C@H]6CCNC6)C(=O)O)C(=O)O |
SMILES canonique |
C1CNCC1C(CC2=CC(=CC=C2)CN(CC3=CC=CC(=C3)CC(C4CCNC4)C(=O)O)CC5=CC=CC(=C5)CC(C6CCNC6)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-2-yl]piperazin-1-yl]-[(2S)-1-(quinoline-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B12399588.png)



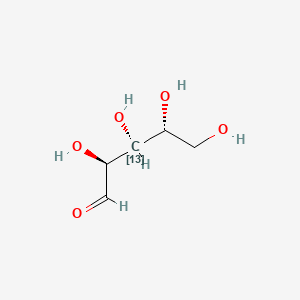
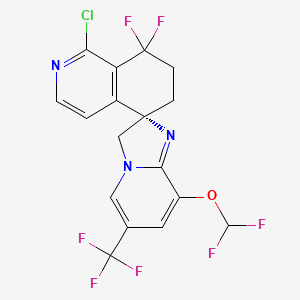

![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12399628.png)
![(2E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl] acrylaldehyde](/img/structure/B12399630.png)
